Valorphin TFA, also known by its chemical identifier 144313-54-2 (free base), is a synthetic peptide derived from the natural opioid peptide hemorphin. It is characterized by its potential analgesic properties and interaction with opioid receptors, making it of significant interest in pharmacological research.
Valorphin TFA is synthesized through solid-phase peptide synthesis methods, which allow for the precise assembly of amino acid sequences. The synthesis typically involves the use of trifluoroacetic acid as a protecting group and solvent during the process, facilitating the cleavage of the peptide from the resin upon completion.
Valorphin TFA falls under the category of opioid peptides, specifically classified as a heptapeptide. Its structure and properties are influenced by its amino acid composition, which includes non-natural amino acids that enhance its biological activity.
The synthesis of Valorphin TFA commonly employs solid-phase peptide synthesis (SPPS), particularly using the Fmoc strategy. This method involves several key steps:
The synthesis process can be monitored via HPLC to ensure that each coupling reaction proceeds to completion. The final product is typically lyophilized to yield a stable powder form suitable for further analysis and application .
Valorphin TFA has a specific sequence of amino acids that contributes to its structural conformation. The molecular formula reflects its composition, while its three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The molecular weight of Valorphin TFA is approximately 1000 Da, with specific structural features that allow it to interact effectively with opioid receptors in biological systems. The presence of non-natural amino acids enhances its stability and bioactivity compared to natural variants .
Valorphin TFA undergoes various chemical reactions typical for peptides, including:
The interactions with opioid receptors are studied through binding assays and functional assays to determine potency and efficacy in pain modulation .
Valorphin TFA exerts its effects primarily through binding to opioid receptors located in the central nervous system. Upon binding:
Studies indicate that Valorphin TFA has a higher affinity for mu-opioid receptors compared to other types, which correlates with its potent analgesic properties .
Characterization techniques such as mass spectrometry and infrared spectroscopy are employed to confirm purity and structural integrity post-synthesis .
Valorphin TFA has several applications in scientific research:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2